KadcoccineacidI

Description

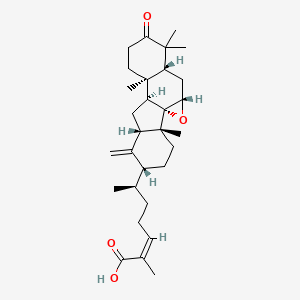

Kadcoccineacid I is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea, a medicinal plant traditionally used in East Asia for its anti-inflammatory and antitumor properties . Structurally, it belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a rare tetracyclic rearrangement. Unlike other members of the kadcoccine acid series (A–N), Kadcoccineacid I lacks the 5-substituted 2(5H)-furanone motif observed in kadcoccine acids G (385) and H (386), which may influence its bioactivity .

Properties

Molecular Formula |

C30H44O4 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(Z,6R)-2-methyl-6-[(1S,3S,5R,10S,11S,13S,15R,18R)-6,6,10,18-tetramethyl-14-methylidene-7-oxo-2-oxapentacyclo[9.7.0.01,3.05,10.013,18]octadecan-15-yl]hept-2-enoic acid |

InChI |

InChI=1S/C30H44O4/c1-17(9-8-10-18(2)26(32)33)20-11-14-29(7)21(19(20)3)15-23-28(6)13-12-24(31)27(4,5)22(28)16-25-30(23,29)34-25/h10,17,20-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b18-10-/t17-,20-,21+,22+,23+,25+,28+,29-,30-/m1/s1 |

InChI Key |

CRTRHMKJRCNBKL-UOZDOJFBSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3(CCC(=O)C5(C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C24C(O4)CC5C3(CCC(=O)C5(C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 2(5H)-furanone group in kadcoccine acids H and G correlates with enhanced bioactivity, including cytotoxicity and HIV-1 inhibition .

- Stereochemical differences (e.g., C-23 configuration) significantly impact potency. For example, kadcoccinone B (23S,24R) exhibits stronger cytotoxicity than its epimer kadcoccinone C (23R,24S) .

Kadcoccitanes (A–D) and Kadlongilactones

Kadcoccitanes, another class of rearranged triterpenoids from K. coccinea, display distinct bioactivities due to their 6/6/5/6-fused scaffold:

Comparison with Kadcoccineacid I :

- Kadlongilactones A–D, featuring α,β-unsaturated lactones, demonstrate superior cytotoxicity compared to Kadcoccineacid I, highlighting the importance of lactone moieties in antitumor activity .

Other Triterpenoids from Kadsura Species

- Micrandilactone C : Strong anti-HIV activity (IC₅₀: 0.3 μM) via inhibition of viral entry, a mechanism unstudied in Kadcoccineacid I .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.